PDC Derivatives Exhibit Superior Enzyme Inhibition vs. PCA: IC50 Comparison
The 1,6-dicarboxylic acid moiety in PDC derivatives confers significantly stronger inhibition of key bacterial enzymes compared to the mono-carboxylic acid PCA. In direct head-to-head in vitro enzyme assays, the PDC dimethyl ester (1) and monomethyl ester (phencomycin, 2) inhibited Staphylococcus pyruvate kinase (PK) with IC50 values of 7.2 µM and 9.3 µM, respectively. In stark contrast, the comparator phenazine-1-carboxylic acid (PCA, 3) was a much weaker inhibitor with an IC50 of 22.5 µM [1]. A similar trend was observed against DNA Gyrase-B, where the PDC esters (IC50: 19.18 µM and 21.28 µM) outperformed PCA (IC50: 27.69 µM) [1].
| Evidence Dimension | Inhibition of S. aureus Pyruvate Kinase (PK) and DNA Gyrase-B |
|---|---|
| Target Compound Data | PDC dimethyl ester (1): PK IC50 = 7.2 ± 0.07 µM, Gyr-B IC50 = 19.18 ± 1.69 µM; PDC monomethyl ester (2): PK IC50 = 9.3 ± 0.03 µM, Gyr-B IC50 = 21.28 ± 2.36 µM |
| Comparator Or Baseline | Phenazine-1-carboxylic acid (PCA, 3): PK IC50 = 22.5 ± 0.04 µM, Gyr-B IC50 = 27.69 ± 1.08 µM |
| Quantified Difference | PDC dimethyl ester is 3.1-fold more potent against PK and 1.4-fold more potent against Gyr-B than PCA. PDC monomethyl ester is 2.4-fold more potent against PK and 1.3-fold more potent against Gyr-B than PCA. |
| Conditions | In vitro enzyme inhibition assay; IC50 values determined from dose-response curves. |
Why This Matters
Superior enzyme inhibition potency at the molecular level translates to a potentially lower effective dose and increased target engagement, making PDC-based scaffolds more attractive for antibiotic development programs.
- [1] Hifnawy, M. S., et al. (2020). Induction of Antibacterial Metabolites by Co-Cultivation of Two Red-Sea-Sponge-Associated Actinomycetes Micromonospora sp. UR56 and Actinokinespora sp. EG49. Marine Drugs, 18(5), 243. View Source
